

Commercial suppliers of Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate.

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Compound of Interest

Compound Name:	Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Cat. No.:	B067240

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A Technical Guide to Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate** is a heterocyclic organic compound frequently utilized as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a piperazine ring, a versatile scaffold found in numerous biologically active compounds. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens and a methyl ester on the side chain allows for controlled, regioselective reactions, making it a valuable intermediate in multi-step organic syntheses.^[1] Piperazine derivatives are integral to the structure of various drugs, including antibacterial, antiallergic, and antipsychotic agents.^[2]

Chemical Properties and Identifiers

This section details the fundamental physicochemical properties of the compound, essential for experimental design and chemical handling. The data presented is a compilation from various chemical suppliers and public databases.

Property	Value	Source
CAS Number	884973-05-9 (for racemate)	Varies by Supplier
1217810-25-7 (for S-enantiomer)	ChemScene[3]	
1217683-44-7 (for R-enantiomer)	BLDpharm[4]	
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₄	ChemScene[3]
Molecular Weight	258.31 g/mol	ChemScene[3]
IUPAC Name	tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate	N/A
Synonym(s)	4-N-Boc-piperazine-2-acetic acid methyl ester	ChemScene[3]
Topological Polar Surface Area (TPSA)	67.87 Å ²	ChemScene[3]
LogP	0.7584	ChemScene[3]
Storage Conditions	2-8°C, Protect from light, Under inert gas	MySkinRecipes, ChemScene[3][5]

Commercial Suppliers

A variety of chemical suppliers offer **Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate**, often specifying the chirality (R, S, or racemic). Purity levels are typically ≥97%. The following table provides a non-exhaustive list of vendors.

Supplier	Available Forms	Purity	Cat. No. (Example)
ChemScene	(S)-enantiomer	≥97%	CS-0112877[3]
BLDpharm	(R)-enantiomer	-	BD00939457[6]
Cenmed	(R)-enantiomer	-	C007B-493820[7]
MySkinRecipes	Hydrochloride salt	97%	#152966[5]

Note: Availability, catalog numbers, and pricing are subject to change. Researchers should consult the respective supplier's website for the most current information.

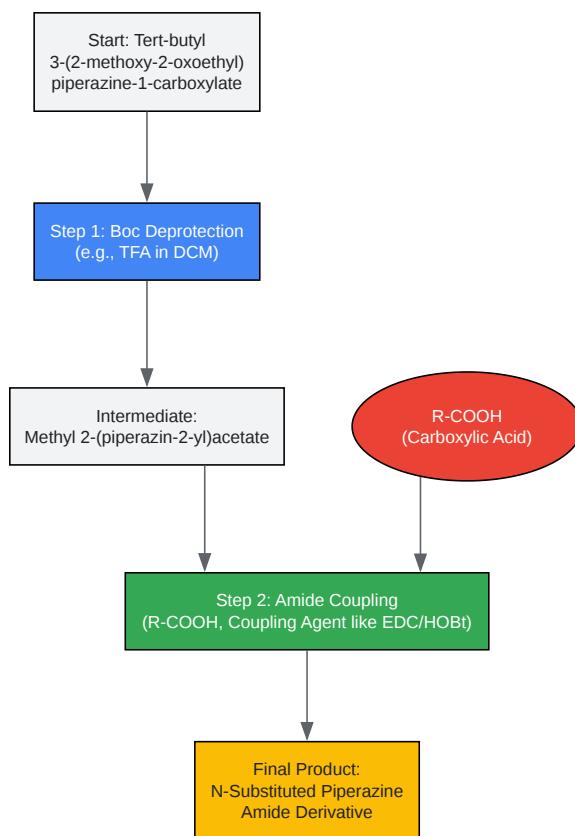
Role in Synthetic Chemistry & Experimental Protocols

This compound is primarily used as an intermediate. The Boc group provides a robust protecting strategy for the N4 nitrogen of the piperazine ring, while the N1 nitrogen remains available for substitution or coupling reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

General Experimental Workflow: Utilization in Amide Coupling

The following workflow illustrates a typical synthetic application of this building block in drug discovery, specifically its conversion to an amide derivative after deprotection.

General Workflow: Amide Synthesis from Piperazine Intermediate

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Caption: Synthetic workflow for amide derivatization.

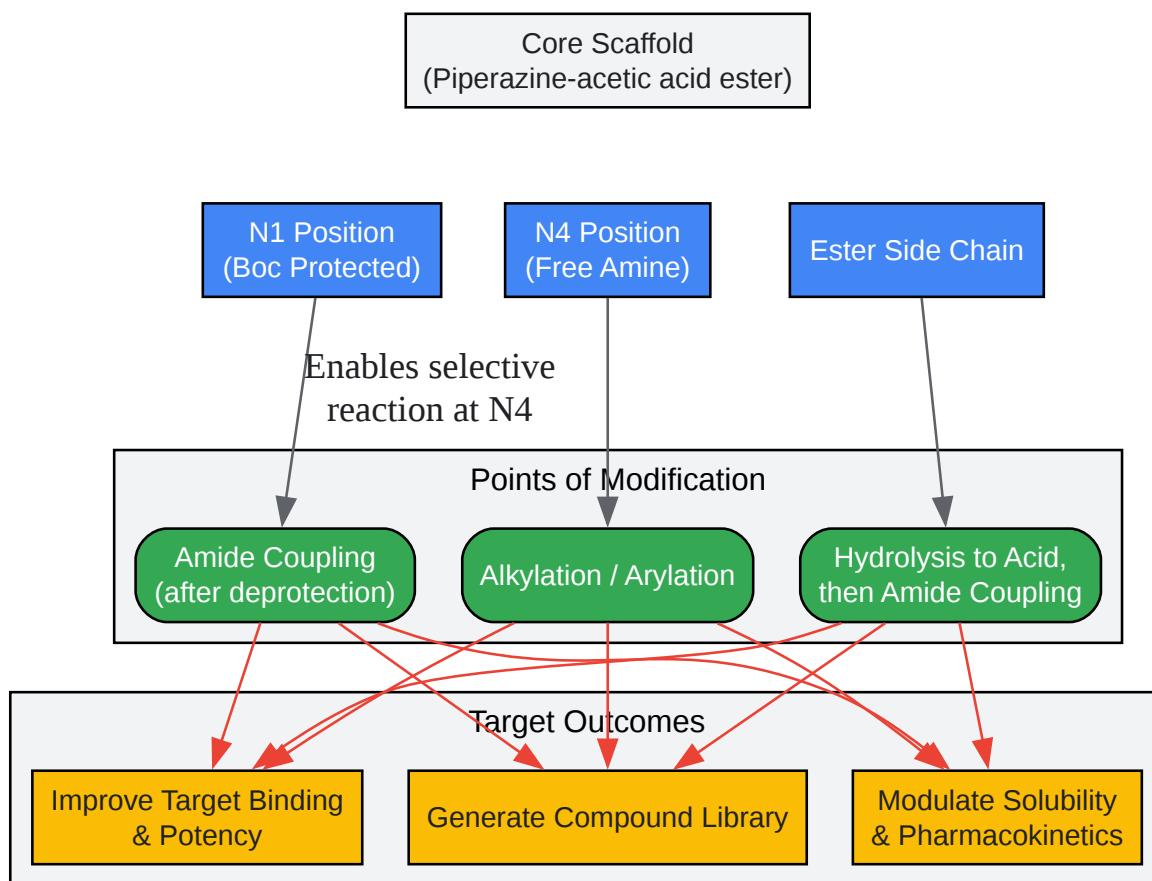
Representative Protocol: Boc-Deprotection

This protocol is a generalized procedure for removing the Boc protecting group, a common first step before further functionalization.

- **Dissolution:** Dissolve **Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate** (1.0 eq) in a suitable solvent such as Dichloromethane (DCM).
- **Acid Addition:** Cool the solution to 0°C using an ice bath. Add Trifluoroacetic acid (TFA) (e.g., 2-4 eq) dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
- **Neutralization & Extraction:** Redissolve the residue in water and basify to a pH of ~9-10 with a suitable base (e.g., saturated NaHCO₃ or 1M NaOH). Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or Ethyl Acetate).
- **Isolation:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected product, Methyl 2-(piperazin-2-yl)acetate. The crude product can be used directly or purified by column chromatography if necessary.

Logical Relationships in Drug Discovery

The utility of this molecule stems from its pre-configured structure that allows for systematic exploration of chemical space, a core concept in lead optimization during drug discovery.

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Caption: Modification points and their impact in drug discovery.

Safety and Handling

While specific GHS hazard data for this exact compound is not universally compiled, related piperazine structures are known to cause skin and eye irritation and may cause respiratory irritation.[8][9]

- Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As recommended, store at refrigerator temperatures (2-8°C) under an inert atmosphere.[3][5]

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a full understanding of the hazards involved and with appropriate safety measures in place. Consult the specific Safety Data Sheet (SDS) from your supplier before use.

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